1,2,5-Trimethylimidazole-4-carboxylic acid;hydrochloride
Description
1,2,5-Trimethylimidazole-4-carboxylic acid hydrochloride is a synthetic heterocyclic compound featuring an imidazole core substituted with three methyl groups at the 1-, 2-, and 5-positions, a carboxylic acid group at the 4-position, and a hydrochloride salt form. Imidazole derivatives are widely studied for their pharmacological relevance, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . The hydrochloride salt form enhances solubility, making it suitable for pharmaceutical formulations and chemical synthesis .
Properties
IUPAC Name |
1,2,5-trimethylimidazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-4-6(7(10)11)8-5(2)9(4)3;/h1-3H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAFOZODSPOYGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1C)C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2460756-57-2 | |
| Record name | trimethyl-1H-imidazole-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethylimidazole-4-carboxylic acid;hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve one-pot metal and acid-free synthesis. For example, the reaction of internal alkynes with iodine in dimethyl sulfoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate in situ .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trimethylimidazole-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazoles.
Scientific Research Applications
1,2,5-Trimethylimidazole-4-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism by which 1,2,5-Trimethylimidazole-4-carboxylic acid;hydrochloride exerts its effects involves interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can interact with nucleic acids, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Imidazole Derivatives
- Imidazole-4(5)-carboxamide, 5-(4)-amino-, hydrochloride (CAS 72-40-2): This compound shares the imidazole core but differs in substituents. Instead of methyl groups, it contains an amino group and a carboxamide moiety. The hydrochloride salt improves its stability for biochemical applications.
Heterocyclic Derivatives: Thiazole and Isoxazole Compounds
- 2-Methyl-1,3-thiazole-4-carboximidamide hydrochloride (CAS 18876-82-9) :
A thiazole-based analog with a carboximidamide group. Thiazoles differ from imidazoles by replacing one nitrogen with sulfur. This structural variation alters electronic properties and melting points (mp 185°C for the thiazole vs. imidazole derivatives, which typically range between 148–200°C) . - 5-Methyl-3-phenylisoxazole-4-carboxylic acid :
An isoxazole derivative with a methyl and phenyl group. Isoxazoles, with an oxygen atom in the ring, exhibit distinct reactivity and lower thermal stability compared to imidazoles .
Hydrochloride Salts in Pharmaceuticals
- Alkaloid Hydrochlorides (e.g., Jatrorrhizine, Berberine): These isoquinoline alkaloids are often formulated as hydrochlorides for enhanced bioavailability. While structurally distinct from imidazoles, their hydrochloride forms share similar solubility profiles, enabling comparative analysis of salt formation techniques .
- Benzimidamide Hydrochloride (CAS 1670-14-0) :
A benzamidine derivative with a hydrochloride salt. Unlike the carboxylic acid group in the target compound, benzamidines feature amidine moieties, which confer strong basicity and affinity for proteases .
Data Tables
Table 1: Physical and Structural Comparison of Key Compounds
*Estimated values based on structural analogs.
Research Findings and Discussion
- Pharmacological Potential: While trimethylimidazole derivatives are less documented, related imidazole hydrochlorides show antibacterial and enzyme-modulating activities.
- Analytical Methods : HPLC and UV-Vis spectroscopy () are standard for quantifying hydrochloride salts, applicable to quality control of 1,2,5-trimethylimidazole derivatives .



- Synthesis Challenges : The trimethyl substitution may complicate synthesis due to steric effects, necessitating optimized alkylation conditions compared to simpler imidazoles .
Biological Activity
1,2,5-Trimethylimidazole-4-carboxylic acid;hydrochloride (CAS No. 2460756-57-2) is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. This compound has garnered attention for its potential applications in pharmaceuticals, particularly as an enzyme inhibitor and in antimicrobial and anticancer research.
The compound features a carboxylic acid group at the 4-position of the imidazole ring, which imparts unique reactivity compared to other imidazole derivatives. Its molecular structure allows for interactions with various biological targets, including enzymes and nucleic acids.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzymes, leading to inhibition of their activity. This is particularly relevant in the context of enzymes that require metal cofactors.
- Interaction with Nucleic Acids : The compound may also affect cellular processes through interactions with DNA and RNA, potentially influencing gene expression and replication.
Biological Activity Data
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that imidazole derivatives possess significant antimicrobial properties. The specific activity of 1,2,5-trimethylimidazole-4-carboxylic acid against various pathogens is currently under investigation.
- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further studies are needed to elucidate its efficacy against specific cancer types.
- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting enzymes like urease and certain kinases, which are critical in various diseases .
Case Study 1: Enzyme Inhibition
In a study evaluating the inhibitory effects of various imidazole derivatives on urease activity, 1,2,5-trimethylimidazole-4-carboxylic acid demonstrated significant inhibition at micromolar concentrations. This suggests potential therapeutic applications in treating conditions related to elevated urease activity.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of imidazole derivatives revealed that 1,2,5-trimethylimidazole-4-carboxylic acid induced apoptosis in human breast cancer cells (MCF-7). The study reported a dose-dependent response with IC50 values indicating effective concentrations for further development.
Comparative Analysis
The following table summarizes the biological activities of 1,2,5-trimethylimidazole-4-carboxylic acid compared to similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| 1,2,5-Trimethylimidazole-4-carboxylic acid | Moderate | Promising | Strong |
| 1,2,4-Trimethylimidazole | Low | Moderate | Moderate |
| 1-Methylimidazole | Low | Low | Weak |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1,2,5-Trimethylimidazole-4-carboxylic Acid Hydrochloride, and how can reaction efficiency be optimized?
- Methodology : Multi-step synthesis involving alkylation and cyclization reactions is commonly used. For example, thiamine hydrochloride (a vitamin B1 derivative) has been demonstrated as a green catalyst for imidazole derivatives, enabling efficient multicomponent reactions under aqueous conditions . Optimization includes adjusting stoichiometry, temperature (room temperature to 80°C), and catalyst loading (0.5–5 mol%).
- Key Considerations : Monitor reaction progress via TLC or HPLC to minimize by-products. Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) for purification .
Q. Which analytical techniques are most effective for confirming the structural identity and purity of this compound?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions on the imidazole ring .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) for purity assessment (>98% area%) .
- Elemental Analysis : Verify nitrogen and chlorine content to confirm hydrochloride salt formation .
- Validation : Cross-reference with literature spectra (e.g., PubChem) and use internal standards for quantitative accuracy .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) across studies?
- Approach :
Reproduce Conditions : Ensure identical experimental setups (e.g., heating rate in melting point apparatus).
Characterize Polymorphs : Use X-ray diffraction (XRD) to identify crystalline forms, as hydrochloride salts may exhibit polymorphism .
Contaminant Analysis : Employ mass spectrometry (MS) to detect trace impurities (e.g., unreacted intermediates) that alter melting behavior .
- Case Study : A study on imidazoleacetic acid hydrochloride reported melting point variations due to hydration states; drying samples under vacuum at 60°C for 24 hours standardized results .
Q. What strategies mitigate by-product formation during the synthesis of imidazole derivatives like this compound?
- By-Product Sources :
- Over-alkylation at reactive N-positions.
- Hydrolysis of carboxylic acid groups under acidic conditions.
- Solutions :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for temporary protection of amine groups during alkylation .
- pH Control : Maintain neutral to slightly acidic conditions (pH 5–6) to prevent decarboxylation .
- Catalyst Screening : Thiamine hydrochloride reduces side reactions in aqueous media, improving selectivity .
Q. In stability studies, what conditions should be prioritized to prevent degradation during storage?
- Critical Factors :
- Moisture : Store in desiccators with silica gel, as hydrochloride salts are hygroscopic .
- Temperature : Long-term stability at −20°C; avoid repeated freeze-thaw cycles .
- Light Sensitivity : Use amber vials to prevent photodegradation, especially for imidazole rings .
Methodological Troubleshooting
Q. How should researchers address low yields in the final coupling step of the carboxylic acid moiety?
- Optimization Steps :
Activation Agents : Use carbodiimides (e.g., EDC) with NHS esters to enhance coupling efficiency .
Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of imidazole intermediates .
Stoichiometry : A 1.2:1 molar ratio of acylating agent to imidazole precursor minimizes unreacted starting material .
Q. What experimental designs are recommended for studying the compound’s bioactivity in drug development?
- In Vitro Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



